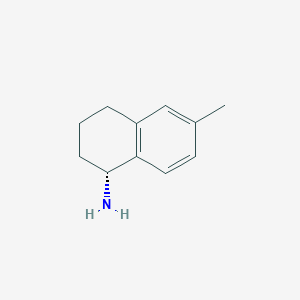(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC13606716
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15N |
|---|---|
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | (1R)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 |
| Standard InChI Key | RVYMOWKHMXUHRS-LLVKDONJSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)[C@@H](CCC2)N |
| SMILES | CC1=CC2=C(C=C1)C(CCC2)N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(CCC2)N |
Introduction
(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound belonging to the class of amines. Its unique structure and stereochemistry make it valuable in various scientific disciplines, including organic synthesis, pharmacology, and industrial chemistry. This article provides a detailed analysis of its chemical properties, synthesis methods, biological activities, and applications.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| SMILES | CC1=CC2=C(CCC@@HN)C=C1 |
Structural Features
The compound features:
-
A tetrahydronaphthalene backbone, which is a bicyclic structure.
-
A methyl group at the 6-position.
-
An amine functional group at the 1-position.
-
Chirality at the 1-carbon position, with the (R)-configuration.
Laboratory Synthesis
The synthesis of (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves:
-
Reduction of Ketone Precursors:
-
Starting with 6-methyl-1-tetralone (a ketone), catalytic hydrogenation is performed using a chiral catalyst to ensure enantioselectivity.
-
Common catalysts: Rhodium or ruthenium-based complexes.
-
Reaction conditions: Elevated temperature and pressure with solvents like ethanol or methanol.
-
-
Asymmetric Synthesis:
-
Asymmetric reduction using chiral auxiliaries or enzymes to achieve high enantiomeric purity.
-
Industrial Production
In industrial settings:
-
Enzymatic Catalysis: Enzymes are employed for selective reduction to produce the desired enantiomer.
-
Chiral Resolution: Separation of enantiomers from a racemic mixture using chromatographic or crystallization techniques.
Interaction with Biological Targets
The chiral nature of (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine allows it to interact selectively with biological systems:
-
Dopaminergic System:
-
The compound has been studied for its potential interaction with dopamine receptors (e.g., D3 subtype), influencing neurotransmitter signaling pathways.
-
-
Enzyme Binding:
-
The stereochemistry enables selective binding to enzymes with chiral active sites, making it a candidate for drug development.
-
Potential Applications in Medicine
| Therapeutic Area | Potential Application |
|---|---|
| Neurology | Treatment of Parkinson’s disease and schizophrenia |
| Neuroprotection | Protection against dopaminergic neuron degeneration |
Research Applications
-
Organic Synthesis: Used as a building block for synthesizing complex molecules.
-
Chirality Studies: Investigated for its role in enantioselective reactions.
Industrial Applications
-
Pharmaceuticals: Intermediate in drug synthesis for neuroactive compounds.
-
Agrochemicals: Precursor for biologically active molecules in agriculture.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with different stereochemistry | |
| 6-Methyl-1-tetralone | Ketone precursor used in synthesis | |
| 6-Methyl-N-methyl-tetrahydronaphthalenamine | N-methylated derivative |
The chiral nature of (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine distinguishes it from its non-chiral or differently substituted counterparts by imparting unique biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume